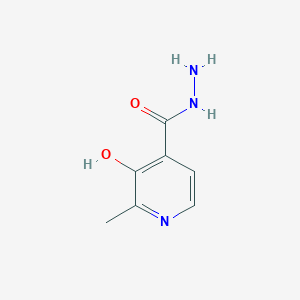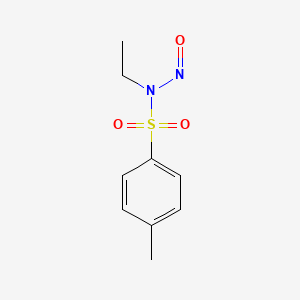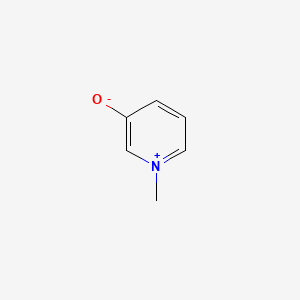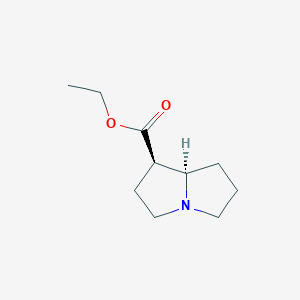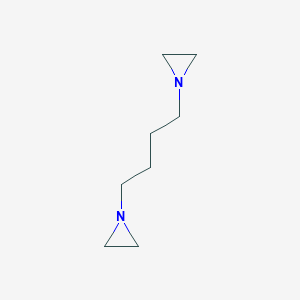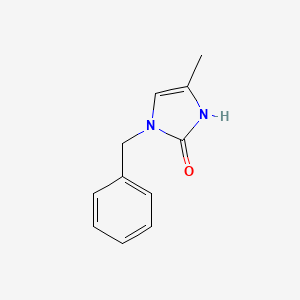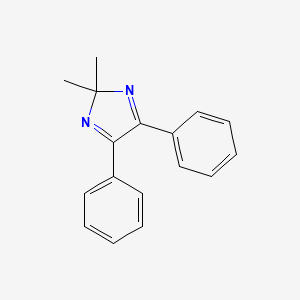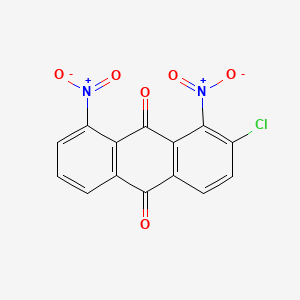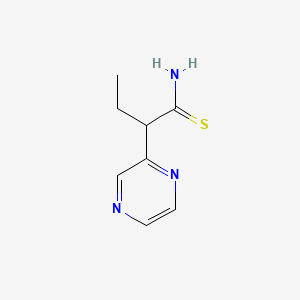
Butyramide, 2-(2-pyrazinyl)thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Butyramide, 2-(2-pyrazinyl)thio- can be achieved through several methods. One common approach involves the reaction of butyronitrile with sulfur-containing reagents under specific conditions. This method typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Another method involves the use of ammonium salts and butyryl chloride, which react to form the compound under suitable conditions. Industrial production methods often utilize biocatalytic processes, such as the use of nitrile hydratase enzymes from Bacillus species, to convert butyronitrile to butyramide efficiently .
Analyse Des Réactions Chimiques
Butyramide, 2-(2-pyrazinyl)thio- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Applications De Recherche Scientifique
Butyramide, 2-(2-pyrazinyl)thio- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and antifungal agent. In medicine, derivatives of this compound have shown promise as anticonvulsants and inhibitors of histone deacetylases, which are important for regulating gene expression and cell differentiation. Additionally, the compound is used in the production of electrorheological fluids, which have applications in various mechanical devices .
Mécanisme D'action
The mechanism of action of Butyramide, 2-(2-pyrazinyl)thio- involves its interaction with specific molecular targets and pathways. For instance, its derivatives that inhibit histone deacetylases work by binding to the active site of the enzyme, preventing it from removing acetyl groups from histone proteins. This leads to changes in gene expression and can induce cell differentiation or apoptosis in cancer cells. The compound’s antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Butyramide, 2-(2-pyrazinyl)thio- can be compared with other similar compounds, such as butyramide and isobutyramide. While butyramide is the amide of butyric acid and has applications in various fields, the addition of the 2-pyrazinylthio group in Butyramide, 2-(2-pyrazinyl)thio- enhances its biological activity and specificity. Isobutyramide, on the other hand, has a different structural arrangement and exhibits different chemical and biological properties. The unique structure of Butyramide, 2-(2-pyrazinyl)thio- makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
32081-46-2 |
|---|---|
Formule moléculaire |
C8H11N3S |
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
2-pyrazin-2-ylbutanethioamide |
InChI |
InChI=1S/C8H11N3S/c1-2-6(8(9)12)7-5-10-3-4-11-7/h3-6H,2H2,1H3,(H2,9,12) |
Clé InChI |
SJLKYVVYUNFNBO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC=CN=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14685051.png)
![[(2S,3R)-2-acetamido-3-acetyloxyoctadecyl] acetate](/img/structure/B14685056.png)
![3-Methoxy-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile](/img/structure/B14685061.png)
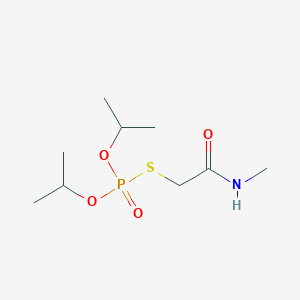
![8-Methylbenzo[e][2]benzofuran-1,3-dione](/img/structure/B14685075.png)
